9-Bromo-betamethasone 17-Valerate

Description

Contextualization as a Synthetic Intermediate and Impurity of Betamethasone (B1666872) 17-Valerate

The primary significance of 9-Bromo-betamethasone 17-Valerate lies in its relationship with Betamethasone 17-Valerate, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. nih.gov In the multi-step synthesis of Betamethasone 17-Valerate, the introduction and subsequent removal or transformation of a bromine atom at the C-9 position is a key strategic step.

The formation of this brominated intermediate is a consequence of specific synthetic routes. For example, a common step in corticosteroid synthesis involves the formation of a 9,11-bromohydrin, which is then converted to a 9,11-epoxide. This epoxide is subsequently opened to introduce the 9α-fluoro group characteristic of betamethasone. researchgate.net If the reaction to form the epoxide or the subsequent fluorination is incomplete, or if side reactions occur, this compound can persist as an impurity.

Importance in Steroid Chemistry and Pharmaceutical Research

The importance of this compound extends beyond its status as an impurity. In steroid chemistry, it serves as a valuable reference standard for the development and validation of analytical methods. synzeal.comsynzeal.com These methods, often employing techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are crucial for quality control in pharmaceutical manufacturing. nih.govijisrt.com By having a pure sample of this compound, analytical chemists can accurately identify and quantify its presence in batches of Betamethasone 17-Valerate, ensuring that the final product meets stringent purity requirements.

Furthermore, the study of such halogenated intermediates contributes to a deeper understanding of structure-activity relationships in corticosteroids. The nature and position of halogen atoms on the steroid nucleus can significantly influence the anti-inflammatory potency and metabolic stability of the compound. While this compound is not intended for therapeutic use, its characterization helps researchers understand the impact of a bromo- substitution compared to the fluoro- substitution found in the final drug.

Overview of Academic Research Trajectories

Academic and industrial research involving this compound primarily focuses on two main trajectories: synthetic chemistry and analytical science.

Synthetic Research: Studies in this area explore efficient and novel routes for the synthesis of Betamethasone and its esters, aiming to minimize the formation of impurities like this compound. researchgate.netgoogle.com Research may involve optimizing reaction conditions, exploring new reagents, or developing alternative synthetic pathways that avoid the formation of stable brominated intermediates. researchgate.net

Analytical Research: A significant body of research is dedicated to the detection, isolation, and characterization of impurities in Betamethasone 17-Valerate. nih.gov Advanced analytical techniques are employed to elucidate the structure of unknown impurities and to develop sensitive methods for their routine quantification. nih.govijisrt.comijisrt.com The use of LC-MS in conjunction with forced degradation studies has proven effective in identifying and characterizing process impurities and degradation products. nih.gov The availability of well-characterized standards, such as this compound, is indispensable for this work. synzeal.com

Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| Chemical Name | 9-Bromo-11β,21-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-17-yl pentanoate | synzeal.compharmaffiliates.com |

| Synonyms | 9-Bromo-Betamethasone Valerate (B167501); Betamethasone Valerate EP Impurity D; Betamethasone Valerate USP Related Compound D | synzeal.com |

| Molecular Formula | C₂₇H₃₇BrO₆ | fda.gov |

| Molecular Weight | 537.48 g/mol | fda.gov |

| Appearance | White to Off-white Solid |

Table 2: Associated Compounds in Betamethasone Synthesis

| Compound Name | Role/Relation | Molecular Formula | Molecular Weight ( g/mol ) | Source |

| Betamethasone | Active Pharmaceutical Ingredient (Base) | C₂₂H₂₉FO₅ | 392.46 | drugbank.com |

| Betamethasone 17-Valerate | Active Pharmaceutical Ingredient (Ester) | C₂₇H₃₇FO₆ | 476.58 | nih.govsigmaaldrich.com |

| Betamethasone 21-Valerate | Isomeric Impurity/Degradation Product | C₂₇H₃₇FO₆ | 476.58 | nih.govnih.gov |

| Dexamethasone (B1670325) 17-Valerate | Isomeric Impurity | C₂₇H₃₇FO₆ | 476.58 | nih.gov |

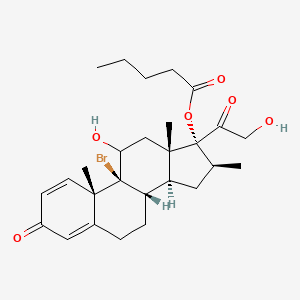

Structure

3D Structure

Properties

Molecular Formula |

C27H37BrO6 |

|---|---|

Molecular Weight |

537.5 g/mol |

IUPAC Name |

[(8S,9S,10S,13S,14S,16S,17R)-9-bromo-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |

InChI |

InChI=1S/C27H37BrO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21?,24-,25-,26+,27-/m0/s1 |

InChI Key |

ZXWKBCLFZIAICV-OKQDNKMNSA-N |

Isomeric SMILES |

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC([C@@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Br)O)C)C)C(=O)CO |

Canonical SMILES |

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Br)O)C)C)C(=O)CO |

Origin of Product |

United States |

Analytical Methodologies for the Characterization and Quantification of 9 Bromo Betamethasone 17 Valerate

Advanced Chromatographic Techniques

Chromatographic methods are fundamental in separating 9-Bromo-betamethasone 17-Valerate from related substances and impurities. High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones of this analytical approach.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is a critical step for the routine analysis and quality control of this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method allows for the simultaneous assay of the active pharmaceutical ingredient (API) and its potential degradation products. nih.gov

Method development often involves a systematic approach to optimize various parameters to achieve the desired separation and sensitivity. Key considerations include the choice of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For instance, a common approach utilizes a C18 column, which is effective for separating non-polar to moderately polar compounds like steroids. nih.govnih.gov

A gradient elution is frequently employed, where the mobile phase composition is altered during the analysis to ensure the effective separation of all components. A typical mobile phase might consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govnih.gov The pH of the aqueous phase can also be a critical parameter, especially for compounds with ionizable functional groups. maynoothuniversity.ie

Validation of the developed HPLC method is performed in accordance with the International Conference on Harmonisation (ICH) guidelines. nih.govnih.gov This process ensures that the method is suitable for its intended purpose and provides reliable results. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A representative HPLC method for the analysis of a related compound, betamethasone (B1666872) dipropionate, and its impurities is summarized in the table below. While specific to the dipropionate ester, the principles are directly applicable to this compound.

| Parameter | Condition |

| Column | Altima C18 (250×4.6 mm, 5 μm) |

| Mobile Phase A | Water:Tetrahydrofuran (B95107):Acetonitrile (90:4:6 v/v/v) |

| Mobile Phase B | Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v/v) |

| Flow Rate | 1.0 ml/min |

| Detection Wavelength | 240 nm |

| Injection Volume | 20 μl |

| Column Temperature | 50°C |

| Data derived from a study on betamethasone dipropionate analysis. nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. maynoothuniversity.ie This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

The application of UHPLC to the analysis of corticosteroids like this compound provides several advantages. The increased efficiency leads to sharper peaks and better separation from closely related impurities. This is particularly beneficial for impurity profiling and stability studies where numerous minor components may be present.

A validated UHPLC method for determining betamethasone valerate (B167501) in various topical formulations has been developed, showcasing the technique's utility. nih.gov The method utilized a short column and a fast flow rate to achieve a rapid analysis time. The parameters for this method are outlined below:

| Parameter | Condition |

| Column | RP column (30 mm × 2 mm i.d., 2.2 μm particle size) |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 0.2 mL min⁻¹ |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

| Internal Standard | Dexamethasone (B1670325) acetate (B1210297) |

| Data from a study on betamethasone valerate analysis in dermatological formulations. nih.gov |

This method demonstrated excellent linearity, accuracy, and precision, with retention times of less than two minutes, highlighting the speed and efficiency of UHPLC for the routine analysis of such compounds. nih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the quantification and structural elucidation of this compound. These methods provide complementary information to chromatographic analyses.

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a simple, cost-effective, and widely used technique for the quantitative analysis of compounds that possess a chromophore, a part of the molecule that absorbs light in the ultraviolet or visible region. Corticosteroids, including this compound, typically exhibit strong UV absorbance due to their conjugated steroidal structure.

A common method involves dissolving the sample in a suitable solvent, such as absolute ethanol (B145695) or methanol, and measuring the absorbance at the wavelength of maximum absorption (λmax). researchgate.netijisrt.com For betamethasone 17-valerate, the λmax is typically observed around 240 nm. researchgate.netijisrt.comchemrxiv.org The concentration of the analyte is then determined by comparing its absorbance to that of a standard solution of known concentration, following Beer-Lambert's law.

Method validation for UV-Visible spectrophotometry includes establishing linearity, accuracy, precision, and the limits of detection and quantification. researchgate.net A study on the spectrophotometric determination of betamethasone 17-valerate in creams demonstrated linearity over a specific concentration range with a high correlation coefficient (R² = 0.9995). researchgate.netchemrxiv.orgijisrt.com

| Parameter | Finding |

| Solvent | Absolute Ethanol |

| λmax | 240 nm |

| Linearity Range | 0.006 mg/ml to 0.014 mg/ml |

| Correlation Coefficient (R²) | 0.9995 |

| Data from a study on the spectrophotometric determination of betamethasone 17-valerate. researchgate.netchemrxiv.orgijisrt.com |

Mass Spectrometry (MS) and LC-MSn for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC-MS), it becomes an exceptionally potent tool for the identification and structural elucidation of compounds, especially in complex mixtures. The use of tandem mass spectrometry (MSn) allows for further fragmentation of selected ions, providing detailed structural information.

For this compound, LC-MSn is invaluable for identifying process impurities and degradation products. researchgate.netnih.gov The initial MS scan provides the molecular weight of the compound and any related substances. Subsequent MSn experiments on the parent ion and its fragments can help to pinpoint the location of modifications or substitutions on the steroid backbone. researchgate.netnih.gov

In a case study involving the identification of an impurity in betamethasone 17-valerate, LC-MSn was instrumental. nih.gov The unknown species was found to be an isomer of the API based on its molecular ion and major fragments. nih.gov By comparing the fragmentation patterns with those of known related compounds, the impurity was identified. nih.gov This highlights the capability of LC-MSn in distinguishing between closely related isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of organic molecules. cas.cz It provides detailed information about the carbon-hydrogen framework of a molecule, as well as the connectivity and spatial relationships between atoms.

For a complex steroid like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for a complete structural assignment.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY): These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which atoms are close to each other in space, which is essential for determining the stereochemistry of the molecule. researchgate.net

In the context of this compound, NMR is critical for confirming the position of the bromine atom and the valerate ester group, as well as the stereochemistry of the steroid core. The structural assignment of an impurity in betamethasone 17-valerate was ultimately confirmed by various 1D and 2D NMR experiments. nih.gov

Purity Assessment and Reference Standard Development

The purity of any pharmaceutical substance is a critical quality attribute. For this compound, its primary role as an impurity of Betamethasone Valerate necessitates robust methods for its detection and quantification. drjcrbio.com The development of a highly purified reference standard of this compound is fundamental to achieving accurate purity assessments of the active pharmaceutical ingredient (API), Betamethasone Valerate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds, including corticosteroids and their impurities. lgcstandards.comnih.gov Reverse-phase HPLC (RP-HPLC) methods are particularly well-suited for separating closely related steroid compounds. nih.gov

A typical RP-HPLC method for the analysis of Betamethasone Valerate and its impurities, including this compound, would involve a C18 column. nih.gov Gradient elution is often employed to achieve optimal separation of all components within a sample. nih.gov The mobile phase composition is carefully optimized; for instance, a mixture of solvents like methanol, acetonitrile, and an aqueous buffer (e.g., phosphoric acid solution) is commonly used. nih.gov Detection is typically carried out using a UV detector, often set at a wavelength around 235 nm or 240 nm, where the steroid chromophore exhibits significant absorbance. nih.govresearchgate.net

The purity of this compound reference materials is often stated as being greater than 95% as determined by HPLC. lgcstandards.com The validation of such chromatographic methods is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure linearity, accuracy, precision, and specificity. nih.govnih.gov

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm) nih.gov |

| Mobile Phase | Gradient of Methanol, Acetonitrile, and Phosphoric Acid solution nih.gov |

| Flow Rate | 0.7 mL/min nih.gov |

| Detection | UV at 235 nm nih.gov |

| Column Temperature | 40°C nih.gov |

This compound serves as a crucial impurity reference standard in the quality control of Betamethasone Valerate. drjcrbio.comsynzeal.com It is identified as Betamethasone Valerate EP Impurity D and Betamethasone Valerate USP Related Compound D. drjcrbio.comsynzeal.com The availability of a well-characterized reference standard of this compound allows for:

Identification: By comparing the retention time of a peak in the chromatogram of a Betamethasone Valerate sample to that of the this compound reference standard, the presence of this specific impurity can be confirmed.

Quantification: The concentration of this compound in a sample can be accurately determined by comparing its peak area to the peak area of a known concentration of the reference standard. This is essential for ensuring that the level of this impurity remains within the acceptable limits set by pharmacopeias and regulatory authorities.

Method Development and Validation: The reference standard is indispensable for the development and validation of analytical methods, such as those for abbreviated new drug applications (ANDAs). synzeal.com

The United States Pharmacopeia (USP) provides a reference standard for Betamethasone Valerate Related Compound D, which is 9-Bromo-11Beta,21-dihydroxy-16Beta-methyl-3,20-dioxopregna-1,4-dien-17-yl valerate. usp.org

Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. Such methods are crucial for determining the shelf-life and storage conditions of pharmaceutical products.

For corticosteroids like Betamethasone Valerate, which can undergo degradation to form various related compounds, stability-indicating HPLC methods are essential. nih.govnih.gov These methods must be able to separate the intact API from its potential degradation products and impurities, including this compound.

The development of a stability-indicating method involves subjecting the drug substance to stress conditions such as heat, light, humidity, and acidic and basic environments to induce degradation. nih.govmaynoothuniversity.ie The analytical method is then used to analyze these stressed samples to demonstrate that all degradation products are adequately resolved from the main peak and from each other. maynoothuniversity.ie Peak purity analysis using a diode-array detector is often performed to confirm the spectral homogeneity of the analyte peak in the presence of its degradants. maynoothuniversity.ie

A developed stability-indicating RP-HPLC method for a topical cream containing Betamethasone-17-valerate demonstrated the separation of the active ingredient from its degradation products, ensuring the method's suitability for stability studies. nih.gov Such methods are validated according to ICH guidelines to ensure they are reliable for their intended purpose. nih.gov

Degradation Pathways and Stability Profiles of 9 Bromo Betamethasone 17 Valerate

Chemical Degradation Mechanisms

Chemical degradation of corticosteroids like Betamethasone (B1666872) 17-Valerate, and by extension its 9-bromo derivative, is often influenced by factors such as pH and the presence of oxidative agents. nih.gov

The most significant chemical instability of Betamethasone 17-Valerate in aqueous environments is its susceptibility to acid- and base-catalyzed hydrolytic degradation. maynoothuniversity.ie This process involves the isomerization of the molecule through the migration of the valerate (B167501) ester group from the C17 position to the more thermodynamically stable C21 position of the steroid core. maynoothuniversity.ieresearchgate.net This transesterification results in the formation of Betamethasone 21-Valerate, an isomer with significantly lower anti-inflammatory potency. maynoothuniversity.ie

The rate of this isomerization is highly dependent on the pH of the environment. maynoothuniversity.ie Studies on Betamethasone 17-Valerate show that the compound is most stable in the acidic pH range of 4 to 5. nih.gov As the pH moves towards neutral or alkaline conditions (e.g., above pH 6.2), the rate of isomerization to Betamethasone 21-Valerate increases rapidly. maynoothuniversity.ie For instance, in a cream formulation at pH 8, complete isomerization can occur within a month. maynoothuniversity.ie This specific acid-base catalyzed degradation pathway results in a V-shaped curve when plotting degradation rate against pH, with the minimum rate occurring at the pH of maximum stability. nih.gov This is a critical consideration in the formulation of topical products to minimize the formation of the less active 21-ester degradant. maynoothuniversity.ie

Oxidation is a recognized degradation pathway for many corticosteroids. nih.gov However, specific studies detailing the oxidative degradation of 9-Bromo-betamethasone 17-Valerate or even its parent compound are not extensively detailed in the reviewed literature. Generally, the corticosteroid structure can be susceptible to oxidation, potentially at various sites, which could be influenced by factors like oxygen content and temperature. nih.gov

Thermal Degradation Kinetics and Products

Thermal stress is a key factor in the degradation of corticosteroids. For this compound, it is noted to decompose at temperatures above 88°C.

More detailed kinetic studies have been performed on Betamethasone 17-Valerate. Its thermal degradation follows first-order kinetics. nih.govresearchgate.net The rate of this degradation is influenced by the medium, with studies showing it is sensitive to heat in various dosage forms like creams, gels, and solutions. nih.gov The primary thermal degradation products identified for Betamethasone 17-Valerate are its isomer, Betamethasone 21-Valerate, and subsequently, Betamethasone alcohol, which forms from the hydrolysis of the ester group. nih.govresearchgate.netsemanticscholar.org

The rate of thermal degradation is also affected by solvent polarity, with an increase in degradation observed with a decrease in the solvent's dielectric constant. nih.gov

Table 1: Apparent First-Order Rate Constants (k_obs) for Thermal Degradation of Betamethasone 17-Valerate in Various Media This data pertains to the parent compound, Betamethasone 17-Valerate, as a model for its 9-bromo analogue.

| Medium | Apparent Rate Constant (k_obs) x 10⁻³ (h⁻¹) |

| Methanol (B129727) | 9.07 |

| Acetonitrile (B52724) | 8.13 |

| Phosphate (B84403) Buffer (pH 7.5) | 1.83 |

| Cream Formulation | 0.399 |

| Gel Formulation | 0.589 |

| Source: Adapted from studies on Betamethasone 17-Valerate degradation. nih.gov |

Photolytic Degradation Studies

Exposure to light, particularly UV radiation, can cause significant degradation of corticosteroids. Studies on Betamethasone 17-Valerate show that it decomposes extensively when exposed to UV light between 300-400 nm. nih.govnih.gov This photodegradation also follows first-order kinetics, with apparent rate constants ranging from 1.62 to 11.30 x 10⁻³ min⁻¹ depending on the medium. nih.govnih.gov

The photodegradation pathway involves a rearrangement of the cyclohexadienone moiety via a radical mechanism. nih.gov The rate of decomposition is higher in solvents with a lower dielectric constant and in cream formulations compared to gel formulations. nih.govnih.gov The rate can be reduced by increasing buffer concentration or ionic strength, which may quench the excited state of the molecule. nih.govnih.gov

Structure Activity and Structure Property Relationship Studies of 9 Bromo Betamethasone 17 Valerate and Its Analogs

Influence of the Valerate (B167501) Ester at C-17 on Molecular Interactions

The C-17 position of corticosteroids is a critical site for modification to enhance therapeutic properties. The presence of a valerate (pentanoate) ester at the C-17α hydroxyl group in 9-Bromo-betamethasone 17-Valerate serves to increase the lipophilicity of the molecule. nih.gov This enhanced lipophilicity can facilitate passage through cell membranes, potentially increasing the drug's concentration at the site of action.

Research on other corticosteroids has demonstrated that a lipophilic ester group at the C-17α position can significantly boost glucocorticoid activity. nih.gov For example, the introduction of a furoate group at C-17α on various steroid scaffolds has been shown to greatly increase both potency and efficacy. nih.gov However, studies on estradiol (B170435) esters have indicated that C-17 esters may act as pro-drugs, requiring hydrolysis to the free steroid (in that case, estradiol) to exert their biological effect, as the ester form itself may not bind effectively to the receptor. nih.gov It is plausible that betamethasone (B1666872) 17-valerate and its 9-bromo analog behave similarly, with the valerate ester facilitating absorption and tissue retention, followed by hydrolysis to the active betamethasone or 9-bromo-betamethasone form within the target cell.

Comparative Analysis with Betamethasone 17-Valerate and Other Corticosteroids

This compound is structurally very similar to the widely used topical corticosteroid, betamethasone 17-valerate. wikipedia.orgdrugbank.com The primary difference is the substitution of a fluorine atom at the C-9 position in betamethasone with a bromine atom. This single atomic substitution can lead to differences in potency and receptor binding affinity.

| Compound | C-9 Substituent | C-16 Substituent | C-17 Ester |

|---|---|---|---|

| This compound | α-Bromo | β-Methyl | Valerate |

| Betamethasone 17-Valerate | α-Fluoro | β-Methyl | Valerate |

| Dexamethasone (B1670325) | α-Fluoro | α-Methyl | None |

| Mometasone (B142194) Furoate | α-Chloro | None | Furoate |

| Fluticasone (B1203827) Propionate (B1217596) | α-Fluoro | None | Propionate (Thioester) |

The biological activity of corticosteroids is fine-tuned by substituents at various positions on the pregnane (B1235032) skeleton.

C-6 Substitution: Introduction of a methyl group or a halogen at the C-6 position can enhance anti-inflammatory activity and reduce mineralocorticoid side effects.

C-16 Substitution: The presence of a methyl group at C-16, as seen in the betamethasone series (β-methyl) and dexamethasone (α-methyl), is crucial for virtually eliminating mineralocorticoid activity. mdedge.com This substitution also influences the conformation of the D-ring. nih.gov

C-21 Substitution: The hydroxyl group at C-21 is important for glucocorticoid activity. Esterification at this position can create pro-drugs with altered pharmacokinetic profiles.

The potency of a corticosteroid is significantly determined by its binding affinity to the glucocorticoid receptor (GR). nih.gov In vitro studies are essential for comparing the intrinsic activity of different corticosteroids. For instance, mometasone furoate has been shown to have the highest relative binding affinity for the GR among several tested topical steroids, followed by fluticasone propionate and budesonide. nih.gov All of these compounds exhibit a higher affinity for the GR than dexamethasone. nih.gov

| Corticosteroid | Relative Binding Affinity (RBA) | Reference |

|---|---|---|

| Mometasone Furoate | 2244 | nih.gov |

| Fluticasone Propionate | 1723 | nih.gov |

| Budesonide | 856 | nih.gov |

| Triamcinolone Acetonide | 356 | nih.gov |

| Dexamethasone | 100 | nih.gov |

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational methods are powerful tools for understanding the structural basis of corticosteroid activity and for guiding the design of new analogs.

Docking Studies (Theoretical): A theoretical docking study of this compound into the ligand-binding domain of the glucocorticoid receptor could provide valuable insights. Such a study would involve generating a 3D model of the compound and placing it within the receptor's binding site using computational algorithms. The goal would be to predict the preferred binding orientation and to analyze the specific molecular interactions, such as hydrogen bonds and van der Waals contacts, between the ligand and key amino acid residues (e.g., Gln642, Arg611, Asn564). nih.gov By comparing the predicted binding mode and score of this compound with that of betamethasone 17-valerate and dexamethasone, one could hypothesize about its relative potency.

Molecular Dynamics Simulations (Theoretical): Following docking, molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic model of the biological environment by allowing the atoms of both the protein and the ligand to move. nih.govnih.gov Studies on other corticosteroids have shown that the flexibility or rigidity of different parts of the steroid nucleus is correlated with biological specificity. researchgate.netroyalsocietypublishing.orgdocumentsdelivered.com For glucocorticoids, a rigid A-ring conformation appears to be important for potent activity. nih.govroyalsocietypublishing.org An MD simulation of the this compound-GR complex could reveal how the C-9 bromine atom and the C-17 valerate ester influence the conformational dynamics of the steroid and the receptor, potentially stabilizing a more active conformation and thus elucidating the structural basis for its potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, theoretical QSAR studies are pivotal in predicting their anti-inflammatory potency and guiding the synthesis of new derivatives with enhanced therapeutic profiles. These models are built upon the principle that variations in the biological activity of a group of structurally related molecules are dependent on the changes in their physicochemical properties.

The development of a QSAR model for this compound and its analogs would theoretically involve the following key steps:

Data Set Selection: A series of betamethasone 17-valerate analogs with systematic variations at the C-9 position would be chosen. This would include the parent compound (9-H), and its halogenated derivatives (9-F, 9-Cl, 9-Br).

Descriptor Calculation: A wide array of molecular descriptors for each analog would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure and properties, including:

Electronic Descriptors: These pertain to the distribution of electrons in the molecule and are crucial for understanding interactions with the glucocorticoid receptor. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. Halogen substitution at the C-9 position significantly influences the electronic properties of the steroid nucleus.

Steric Descriptors: These describe the size and shape of the molecule, which are critical for the proper fit into the binding pocket of the glucocorticoid receptor. Molar refractivity and van der Waals volume are common steric descriptors. The increasing size of the halogen atom from fluorine to bromine would be a key variable.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to derive a mathematical equation that correlates the calculated descriptors with the experimentally determined biological activity (e.g., glucocorticoid receptor binding affinity or anti-inflammatory potency).

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using various statistical techniques, including internal validation (cross-validation) and external validation with a set of compounds not used in the model development.

Illustrative QSAR Study of 9-Substituted Betamethasone 17-Valerate Analogs

In a hypothetical QSAR study, a series of 9-substituted betamethasone 17-valerate analogs could be analyzed to understand the impact of the C-9 substituent on anti-inflammatory activity. The following data tables illustrate the kind of information that would be generated and used in such a study.

Table 1: Physicochemical Descriptors for a Hypothetical Series of 9-Substituted Betamethasone 17-Valerate Analogs

| Compound | 9-Substituent (X) | Log P (Hydrophobicity) | Molar Refractivity (cm³/mol) | Dipole Moment (Debye) |

| 1 | H | 3.50 | 125.0 | 2.80 |

| 2 | F | 3.65 | 125.2 | 3.10 |

| 3 | Cl | 4.05 | 130.1 | 3.25 |

| 4 | Br | 4.20 | 133.0 | 3.30 |

Table 2: Biological Activity Data for a Hypothetical Series of 9-Substituted Betamethasone 17-Valerate Analogs

| Compound | Relative Binding Affinity (RBA) | Topical Anti-inflammatory Potency (Relative to Hydrocortisone) |

| 1 | 100 | 500 |

| 2 | 450 | 2000 |

| 3 | 380 | 1800 |

| 4 | 350 | 1700 |

Based on this hypothetical data, a QSAR equation could be formulated. For instance, a simplified MLR equation might look like:

Log(Potency) = k₁ * Log P + k₂ * Molar Refractivity + k₃ * Dipole Moment + C

Where k₁, k₂, and k₃ are the coefficients for each descriptor, and C is a constant. The analysis of these coefficients would provide insights into the structure-activity relationship. For example, a positive coefficient for Log P would suggest that increasing lipophilicity enhances potency within this series of analogs.

Three-Dimensional QSAR (3D-QSAR)

More advanced theoretical modeling, such as Comparative Molecular Field Analysis (CoMFA), provides a three-dimensional perspective on the structure-activity relationship. researchgate.netnih.gov In a CoMFA study, the aligned molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. The resulting data is then analyzed using PLS to generate a 3D map that highlights regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. researchgate.net

For this compound, a CoMFA model could reveal that the steric bulk of the bromine atom at the C-9 position is well-tolerated and may even have favorable interactions within a specific region of the glucocorticoid receptor's binding pocket. The electrostatic field map might indicate that the electron-withdrawing nature of the bromine atom contributes positively to the binding affinity.

Pre Clinical and Mechanistic Studies Non Human and in Vitro

In Vitro Metabolic Fate and Biotransformation

No specific in vitro metabolic studies on 9-Bromo-betamethasone 17-Valerate were identified in the reviewed literature. The following sections are based on the known metabolism of similar corticosteroids.

Corticosteroid esters like betamethasone (B1666872) 17-valerate are known to undergo hydrolysis by esterases present in the skin and liver. nih.govnih.gov It is expected that this compound would also be a substrate for these enzymes. In tissue homogenates, particularly from the skin and liver, esterases would likely cleave the valerate (B167501) ester at the 17-position to yield 9-Bromo-betamethasone. The rate of this hydrolysis can be influenced by the tissue concentration and the specific esterase activity. nih.gov For instance, studies on cortisol esters have shown that the rate of hydrolysis can vary depending on the chain length of the ester and the concentration of the tissue homogenate. nih.gov

Further metabolism could occur via the 11β-hydroxysteroid dehydrogenase (11β-HSD) system. nih.gov This enzyme interconverts active cortisol and inactive cortisone. While the primary metabolism of this compound is expected to be hydrolysis, subsequent modifications by enzymes like 11β-HSD in liver homogenates could occur. nih.gov

Based on the metabolic pathways of similar corticosteroids, the primary in vitro metabolite of this compound is predicted to be its active form, 9-Bromo-betamethasone, resulting from the hydrolysis of the 17-valerate ester. nih.gov

In studies with betamethasone 17-valerate using artificial skin equivalents, betamethasone was identified as a metabolite. nih.govnih.gov It is also possible to see the formation of betamethasone 21-valerate through intramolecular acyl migration, which can then be hydrolyzed to betamethasone. nih.gov Therefore, for this compound, the following metabolites could potentially be identified in vitro:

9-Bromo-betamethasone (primary metabolite)

9-Bromo-betamethasone 21-valerate (via acyl migration)

Further degradation products might also be formed, but without specific experimental data, their identities remain speculative.

In Vitro Permeation Studies

Specific in vitro permeation data for this compound is not available. The information below is based on studies with betamethasone 17-valerate and general principles of corticosteroid permeation.

The permeation of corticosteroids across membranes is a critical factor for their topical delivery. In vitro permeation studies for betamethasone 17-valerate have been conducted using various models, including isolated human stratum corneum and artificial skin constructs. nih.gov These studies generally employ Franz diffusion cells to measure the flux of the drug across the membrane. nih.govresearchgate.net

The lipophilicity of the corticosteroid plays a significant role in its permeation. Betamethasone 17-valerate, being more lipophilic than betamethasone, exhibits a higher partition coefficient into the stratum corneum. nih.gov The addition of a bromine atom in this compound would likely increase its lipophilicity further, potentially leading to enhanced partitioning into and permeation through lipophilic barriers like the stratum corneum. The permeation of betamethasone 17-valerate has been shown to be higher through artificial skin constructs compared to human stratum corneum. nih.gov

Several factors can influence the permeation of corticosteroids in ex vivo skin models, such as porcine or human skin. nih.govnih.gov These factors are expected to be relevant for this compound as well.

| Factor | Description of Influence on Permeation |

| Vehicle Formulation | The composition of the vehicle (e.g., ointment, cream, gel) significantly impacts drug release and skin penetration. bath.ac.ukbath.ac.uk The solubility and partitioning of the drug in the vehicle are key determinants. researchgate.net For instance, the use of lipid nanoparticles has been shown to control the release and enhance the skin reservoir of betamethasone 17-valerate. nih.govbohrium.com |

| Drug Concentration | The concentration of the drug in the formulation affects the concentration gradient, which is the driving force for diffusion. bath.ac.uk |

| Skin Condition | The integrity of the skin barrier is crucial. Damaged or diseased skin, as seen in conditions like eczema or psoriasis, has a compromised barrier, leading to increased drug permeation. nih.govjcadonline.com |

| Occlusion | The use of an occlusive dressing increases skin hydration and temperature, which can enhance drug penetration. nih.gov |

| Skin Metabolism | The metabolic activity within the skin can convert the pro-drug (e.g., this compound) into its active form, and also potentially to inactive metabolites, influencing the local concentration of the active drug. nih.govnih.gov |

Pharmacokinetic Investigations in Animal Models (Excluding Clinical Human Data)

No specific pharmacokinetic studies in animal models for this compound were found in the reviewed literature. The following is based on data from related corticosteroids in various animal models.

Pharmacokinetic studies of corticosteroids like prednisone (B1679067) and betamethasone have been conducted in animal models such as dogs and horses to understand their absorption, distribution, metabolism, and excretion. nih.govnih.gov

In dogs, oral administration of prednisone leads to rapid conversion to its active metabolite, prednisolone (B192156). nih.gov Studies have also investigated the pharmacokinetics of these steroids in tear fluid. researchgate.net

In horses, after intra-articular administration of a betamethasone formulation, the drug was detected in plasma with a maximum concentration reached at approximately 1.45 hours and an elimination half-life of about 7.48 hours. nih.gov Betamethasone was detectable in urine for up to 7 days. nih.gov

For a topically applied corticosteroid like this compound, animal studies would be crucial to determine the extent of systemic absorption and the resulting plasma concentrations. The increased lipophilicity due to the 9-bromo substitution might lead to a greater skin reservoir effect, potentially altering the systemic absorption profile compared to betamethasone 17-valerate. Glucocorticoids are known to affect the metabolism of other drugs, as seen in a study where betamethasone altered the pharmacokinetics of amikacin (B45834) in an animal model. iapchem.org

Absorption, Distribution, and Excretion in Select Animal Species (e.g., Piglets)

Studies on other betamethasone esters in various animal models, such as horses and dogs, have demonstrated systemic absorption after local administration. nih.govresearchgate.net For example, after intra-articular administration of betamethasone sodium phosphate (B84403) and betamethasone acetate (B1210297) in horses, betamethasone was detected in plasma, with a maximum concentration reached at approximately 1.45 hours and an elimination half-life of about 7.48 hours. nih.gov In dogs, topical administration of prednisolone acetate, another corticosteroid, resulted in systemic absorption. researchgate.net It is plausible that this compound would also exhibit systemic absorption following topical application in animal models, though the specific parameters would be influenced by the presence of the bromine atom at the 9th position.

Evaluation of Systemic Exposure in Non-Human Models

Direct studies evaluating the systemic exposure of this compound in non-human models are scarce. However, research on other topical corticosteroids provides a framework for understanding potential systemic exposure. Animal models are utilized to assess the local and systemic effects of topically applied corticosteroids, often by measuring their impact on epidermal DNA synthesis. nih.gov Such models can help predict the potential for systemic side effects. nih.gov The systemic absorption of topical glucocorticoids can lead to measurable plasma concentrations and may cause systemic effects, particularly if the skin barrier is compromised. nih.gov The formulation of the topical product can also influence systemic exposure. For example, encapsulating betamethasone valerate in niosomes has been shown to enhance its dermal localization and reduce systemic absorption, thereby potentially minimizing side effects. biointerfaceresearch.com

Cellular and Molecular Mechanisms of Action (In Vitro Studies)

Glucocorticoid Receptor Binding Assays (In Vitro)

There is a lack of specific data on the binding affinity of this compound to the glucocorticoid receptor (GR). However, the binding affinities of various other corticosteroids have been studied extensively, providing a basis for inference. The introduction of substituents on the steroid molecule significantly alters its binding affinity for the GR. msdvetmanual.com For example, elongation of the ester chain from acetate to valerate at the C-17 position generally leads to an increase in both binding affinity and lipophilicity. msdvetmanual.com

Table 1: Relative Binding Affinity of Select Corticosteroids to the Glucocorticoid Receptor

| Compound | Relative Binding Affinity (%) |

| Dexamethasone (B1670325) | 100 (Reference) |

| Betamethasone | Data not available |

| Betamethasone 17-Valerate | Data not available |

| This compound | Data not available |

| Budesonide (22R-epimer) | ~1400 |

| Triamcinolone Acetonide | ~350 |

This table is illustrative and highlights the lack of specific data for this compound. The values for other corticosteroids are approximated from various sources for comparative purposes.

Modulation of Gene Expression and Protein Synthesis in Cell Lines

Specific studies on the modulation of gene expression and protein synthesis by this compound in cell lines are not available in the current literature. However, it is well-established that glucocorticoids, as a class, exert their effects by modulating the expression of a wide range of genes. nih.govresearchgate.netnih.gov Upon binding to the GR, the steroid-receptor complex translocates to the nucleus and binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the transactivation or transrepression of target genes. nih.gov

Studies on betamethasone have shown that it can induce gene expression in various cell lines. medchemexpress.com For example, in L929 cells, betamethasone has been observed to induce gene expression. medchemexpress.com Furthermore, corticosteroids are known to suppress the expression of pro-inflammatory genes and induce the expression of anti-inflammatory genes. researchgate.net It is highly probable that this compound, as a potent glucocorticoid, would also modulate the expression of numerous genes involved in inflammation and other cellular processes, though the specific gene expression profile would need to be determined experimentally.

Anti-inflammatory Effects in Cell-Based Assays (e.g., Inhibition of Inflammatory Mediators)

While direct evidence for the anti-inflammatory effects of this compound in cell-based assays is lacking, the actions of other betamethasone esters provide a strong indication of its potential activity. Betamethasone and its esters are known to possess potent anti-inflammatory properties. osti.gov These effects are mediated, in part, by the inhibition of the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. biointerfaceresearch.com

In vitro assays are commonly used to evaluate the anti-inflammatory properties of compounds by measuring their ability to inhibit the production of inflammatory cytokines like TNF-α, IL-6, and IL-8 in cell lines such as RAW264.7 macrophages or human bronchial epithelial cells. nih.govnih.gov For instance, betamethasone has been shown to reduce the activation of NF-κB and the elevation of TNF-α and IL-1β in a rat model. medchemexpress.com It is therefore expected that this compound would exhibit significant anti-inflammatory activity in cell-based assays, likely through the inhibition of key inflammatory mediators and signaling pathways. However, the specific potency and profile of its anti-inflammatory effects compared to other corticosteroids would require direct experimental investigation.

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The current presence of 9-Bromo-betamethasone 17-Valerate is often as a byproduct in the synthesis of Betamethasone (B1666872) 17-Valerate. Future research will likely focus on developing deliberate, efficient, and sustainable synthetic routes to obtain this compound in higher purity and yield. This would be crucial for its use as a certified reference material and for exploring its own potential therapeutic properties.

Modern synthetic strategies are increasingly leaning towards green chemistry principles to minimize environmental impact. researchgate.net For corticosteroid synthesis, this includes the use of biocatalysis and microbial transformations, which can offer high selectivity and milder reaction conditions compared to traditional chemical methods. mdpi.com Future synthetic routes for this compound could explore:

Enzymatic Halogenation: Investigating the use of haloperoxidase enzymes for the specific bromination of a betamethasone precursor at the C-9 position. This would be a more environmentally friendly alternative to traditional brominating agents.

Chemoenzymatic Synthesis: Combining chemical steps with enzymatic transformations to leverage the strengths of both approaches. For instance, a chemical synthesis could be used to create a key intermediate, followed by a highly selective enzymatic step to introduce the bromine atom and the valerate (B167501) ester.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation. This approach would be particularly beneficial for handling potentially hazardous reagents often used in halogenation reactions.

A comparative overview of potential synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Chemical Synthesis | Well-established chemistry for steroid modification. | Use of hazardous reagents, potential for multiple side products, lower yields. |

| Enzymatic Halogenation | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, optimization of reaction conditions. |

| Chemoenzymatic Synthesis | Combines the efficiency of chemical synthesis with the selectivity of enzymes. | Integration of chemical and enzymatic steps, potential for solvent incompatibility. |

| Flow Chemistry | Improved process control, enhanced safety, reduced waste, potential for scalability. | Initial setup costs, requirement for specialized equipment. |

Investigation of Advanced Analytical Techniques for Trace Impurity Detection

As a known impurity of Betamethasone 17-Valerate, the accurate detection and quantification of this compound at trace levels are paramount for ensuring the quality and safety of the final pharmaceutical product. researchgate.net Future research in this area will focus on developing more sensitive, rapid, and robust analytical methods.

Hyphenated analytical techniques are at the forefront of impurity profiling, offering both separation and structural elucidation capabilities. ajrconline.orgijsdr.orgresearchgate.net Advanced techniques that warrant further investigation for the analysis of this compound include:

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers exceptional sensitivity and selectivity, making it ideal for detecting and quantifying trace-level impurities in complex matrices. google.comresearchgate.netnih.gov Method development could focus on optimizing fragmentation patterns for unambiguous identification.

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry provide highly accurate mass measurements, enabling the confident identification of unknown impurities and the differentiation of isomers.

Supercritical Fluid Chromatography (SFC): SFC can be a green alternative to normal-phase HPLC for the separation of steroid isomers, offering faster analysis times and reduced solvent consumption. biomedres.us

Table 2 highlights key analytical techniques and their potential applications in the analysis of this compound.

Table 2: Advanced Analytical Techniques for the Detection of this compound

| Analytical Technique | Principle | Application in Impurity Profiling |

| UPLC-MS/MS | Combines the high separation power of UPLC with the sensitive and selective detection of tandem mass spectrometry. | Quantification of trace levels of this compound in drug substances and products. |

| HRMS (Orbitrap, TOF) | Provides highly accurate mass measurements, facilitating the identification of elemental composition. | Unambiguous identification of this compound and other related impurities. |

| SFC-MS | Uses a supercritical fluid as the mobile phase for chromatography, coupled with mass spectrometry. | Chiral separation of steroid isomers and a green alternative to traditional HPLC methods. |

| LC-NMR | Directly couples liquid chromatography with Nuclear Magnetic Resonance spectroscopy for online structural elucidation. | Definitive structural confirmation of this compound without the need for isolation. ijsdr.org |

Exploration of Degradation Prevention Strategies

Corticosteroids can be susceptible to degradation under various conditions, including exposure to light, heat, and changes in pH. nih.govnih.gov Understanding the degradation pathways of this compound is crucial for developing strategies to prevent its formation as a degradant in Betamethasone 17-Valerate formulations and to ensure its stability as a reference standard.

Studies on Betamethasone 17-Valerate have shown that it can undergo isomerization and hydrolysis. researchgate.netmaynoothuniversity.ie The presence of the bromine atom in this compound may influence its degradation profile. Future research should focus on:

Forced Degradation Studies: Systematically subjecting this compound to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify its degradation products and elucidate the degradation pathways.

Impact of Formulation Excipients: Investigating how different excipients in a formulation might influence the stability of this compound.

Development of Stabilizing Formulations: For its potential use as an active pharmaceutical ingredient (API), research into formulation strategies to enhance its stability would be necessary. This could include the use of antioxidants, chelating agents, and appropriate packaging.

Deeper Insight into Structure-Mechanism Relationships through Advanced Biophysical Methods

The biological activity of a steroid is intimately linked to its three-dimensional structure and its interaction with its target receptor. The introduction of a bromine atom at the C-9 position can significantly alter the electronic properties and conformation of the steroid nucleus, potentially affecting its binding affinity and efficacy at the glucocorticoid receptor. nih.gov

Advanced biophysical methods can provide a deeper understanding of these structure-mechanism relationships:

X-ray Crystallography: Determining the single-crystal X-ray structure of this compound would provide precise information about its solid-state conformation, bond lengths, and angles. researchgate.netresearchgate.net This information is invaluable for computational modeling studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR studies, including 2D techniques like NOESY and ROESY, can elucidate the solution-state conformation and dynamics of the molecule. acs.orgrsc.org Solid-state NMR can also provide insights into the structure and dynamics in the crystalline form. rsc.org

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding mode of this compound to the glucocorticoid receptor and to compare it with that of Betamethasone 17-Valerate. This can help to rationalize any differences in biological activity.

Potential for Derivatization to Explore New Chemical Entities

This compound can serve as a valuable starting material or scaffold for the synthesis of new chemical entities with potentially novel pharmacological profiles. The bromine atom provides a reactive handle for a variety of chemical transformations.

Future research in this area could involve:

Cross-Coupling Reactions: Utilizing the bromine atom in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents at the C-9 position. This could lead to the discovery of compounds with altered potency, selectivity, or pharmacokinetic properties.

Nucleophilic Substitution Reactions: Exploring the displacement of the bromine atom with various nucleophiles to introduce different functional groups.

Synthesis of Spiro-derivatives: The steroidal backbone can be used to construct novel spirocyclic systems, which have shown interesting biological activities. beilstein-journals.org

The exploration of these derivatives could lead to the identification of new glucocorticoid receptor agonists or antagonists, or even compounds with entirely different biological targets.

Role in Pharmaceutical Quality Control and Regulatory Science

The primary role of this compound is currently as a reference standard for the quality control of Betamethasone 17-Valerate drug products. pharmaffiliates.com Its importance in this context is underscored by the stringent regulatory requirements for the control of impurities in pharmaceuticals. researchgate.netsepscience.comconicet.gov.ar

Future directions in this area include:

Development as a Pharmacopoeial Reference Standard: Further characterization and validation could lead to its official adoption as a reference standard by major pharmacopoeias.

Use in Method Validation: It will continue to be essential for the validation of analytical methods used to monitor the purity of Betamethasone 17-Valerate.

Contribution to Regulatory Submissions: Data on the identification, qualification, and control of this compound are crucial components of regulatory submissions such as Drug Master Files (DMFs) and Abbreviated New Drug Applications (ANDAs).

The ongoing focus on drug safety and quality will ensure that the role of well-characterized impurity standards like this compound remains critical in regulatory science.

Q & A

Q. What are the critical physicochemical properties of 9-bromo-betamethasone 17-valerate that influence its experimental handling and stability?

The compound has a melting point of 183–184°C, density of 1.24 g/cm³, and is hygroscopic, requiring storage at 2–8°C to prevent degradation. Its low vapor pressure (7.72 × 10⁻¹⁷ mmHg at 25°C) minimizes volatility, but sensitivity to acids and moisture necessitates inert atmospheric conditions during synthesis. Stability studies should include controlled humidity and temperature monitoring to avoid hydrolysis or bromine displacement reactions .

Q. How can researchers ensure accurate quantification of this compound in the presence of structurally similar glucocorticoids?

Use ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS) for separation. For example, a C18 column with a gradient elution (acetonitrile/water with 0.1% formic acid) resolves positional isomers like betamethasone 21-valerate. Mass fragmentation patterns (e.g., m/z 477.58 for [M+H]+) and retention time alignment with certified reference materials (CRMs) are critical for specificity .

Q. What are the recommended protocols for synthesizing this compound to minimize impurities?

Bromination at the 9α position of betamethasone 17-valerate requires controlled reaction conditions (e.g., N-bromosuccinimide in anhydrous DMF at –20°C). Post-synthesis, employ preparative HPLC to isolate the target compound from byproducts such as 9α-chloro derivatives or unreacted starting material. Monitor reaction progress using thin-layer chromatography (TLC) with iodine vapor detection .

Advanced Research Questions

Q. How can conflicting pharmacodynamic data from chromameter versus visual assessment in bioequivalence studies be resolved?

In topical corticosteroid studies, chromameter data (objective) and visual scoring (subjective) may diverge due to differences in sensitivity to erythema. Use the sigmoid Emax model for visual data (non-linear dose-response) and simple Emax for chromameter data (linear correlation). Validate models by comparing predicted vs. observed maximum blanching response (Rmax) and area under the curve (AUC) .

Q. What methodologies are effective for identifying and quantifying 9α-bromobetamethasone 17-valerate as a process-related impurity?

Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MSⁿ can reveal degradation pathways. For example, hydrolytic cleavage of the valerate ester generates betamethasone, while bromine displacement forms 9-dehydro derivatives. Quantify impurities using relative retention times (RRT) and USP-defined limits (NMT 0.10% for compound D) .

Q. How can factorial experimental designs optimize studies on the combined effects of this compound with other bioactive compounds?

Apply a 3×3 factorial design to evaluate additive, synergistic, or antagonistic interactions. For instance, test varying concentrations of this compound and a co-administered drug (e.g., H₂S donors) on mast cell degranulation. Use the Additive Index (AI) method and ANOVA to interpret joint effects, minimizing bias from EC₅₀ variability .

Q. What in vitro models are suitable for studying the anti-inflammatory mechanisms of this compound?

Primary human bronchial smooth muscle cells (BSMCs) can model hyperpolarization effects via patch-clamp electrophysiology. For mast cell inhibition, use IgE-sensitized RBL-2H3 cells and measure β-hexosaminidase release. Include glucocorticoid receptor (GR) antagonists (e.g., mifepristone) to confirm receptor-mediated pathways .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in impurity profiles between USP monographs and in-house stability data?

USP specifications permit ≤0.10% for 9α-bromobetamethasone 17-valerate (compound D), but accelerated degradation may exceed this. Perform forced degradation under ICH Q1A(R2) guidelines (acid/base hydrolysis, oxidation, photolysis) to identify critical quality attributes (CQAs). If inconsistencies persist, submit analytical data to USP for monograph revision .

Q. Why do bioequivalence studies show variable rank orders of AUC values at short dose durations?

Short application times (<2 hours) may insufficiently penetrate the stratum corneum, leading to non-linear pharmacokinetics. Extend dose duration to ≥6 hours and use finite dose protocols with occlusive patches. Validate with tape-stripping to assess stratum corneum reservoir effects .

Methodological Best Practices

Q. What quality control measures are essential for ensuring batch-to-batch consistency in this compound synthesis?

Implement in-process controls (IPCs) such as mid-IR spectroscopy for intermediate verification (e.g., 9-bromination efficiency). Final batches should meet purity criteria (≥99% by HPLC), with residual solvents (e.g., DMF) limited to ICH Q3C Class 2 thresholds (<880 ppm) .

Q. How can researchers mitigate bioconcentration risks when disposing of 9-bromo-brominated steroid waste?

Treat waste with activated charcoal adsorption followed by alkaline hydrolysis (pH >12) to cleave the ester bond and dehalogenate bromine. Monitor effluent for brominated byproducts using EPA Method 1628 to ensure compliance with MARPOL Annex II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.